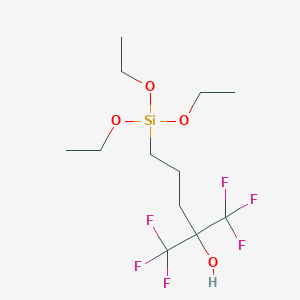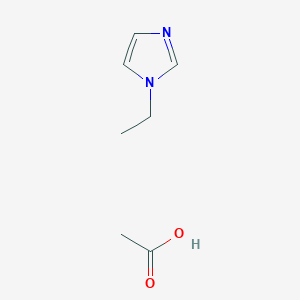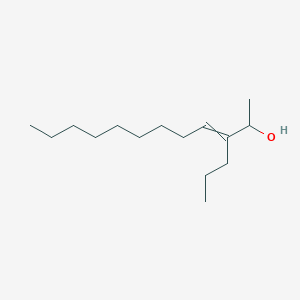![molecular formula C16H24O5 B12527842 Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate CAS No. 653563-86-1](/img/structure/B12527842.png)
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a complex structure that includes a phenoxy group, a hydroxypropoxy group, and a butanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using enzymes. The specific synthetic route may involve the following steps:
Preparation of the phenoxy group: This can be achieved by reacting phenol with an appropriate alkyl halide.
Formation of the hydroxypropoxy group: This involves the reaction of an epoxide with a hydroxyl group.
Esterification: The final step involves the esterification of the carboxylic acid with the alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with enzymes, affecting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate
- Methyl 2-ethyl-2-[4-(4-hydroxybutoxy)phenoxy]butanoate
- Methyl 2-ethyl-2-[4-(3-methoxypropoxy)phenoxy]butanoate
Uniqueness
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropoxy and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
653563-86-1 |
|---|---|
Formule moléculaire |
C16H24O5 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate |
InChI |
InChI=1S/C16H24O5/c1-4-16(5-2,15(18)19-3)21-14-9-7-13(8-10-14)20-12-6-11-17/h7-10,17H,4-6,11-12H2,1-3H3 |
Clé InChI |
VGKJYVPCMVMNDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)




![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
